molecular formula C18H13ClFNO3 B11613852 (4E)-4-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one

(4E)-4-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one

Cat. No.: B11613852
M. Wt: 345.7 g/mol
InChI Key: HKBCUIJNEIXTQZ-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((E)-1-{3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-3-METHYL-5(4H)-ISOXAZOLONE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chloro, fluoro, and isoxazolone groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-1-{3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-3-METHYL-5(4H)-ISOXAZOLONE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the isoxazolone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro and fluoro groups: These groups are usually introduced via halogenation reactions using reagents like chlorine and fluorine sources.

    Attachment of the benzyl group: This step involves the use of benzyl halides and appropriate base catalysts to form the benzyl ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((E)-1-{3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-3-METHYL-5(4H)-ISOXAZOLONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-((E)-1-{3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-3-METHYL-5(4H)-ISOXAZOLONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((E)-1-{3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-3-METHYL-5(4H)-ISOXAZOLONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4’-FLUOROBENZYLOXY)PHENYLBORONIC ACID: Shares the fluoro and benzyl ether groups.

    4-Phenyl-1H-1,2,3-triazole: Contains a similar aromatic structure.

    Butyl 4-[(E)-{4-[(4-fluorobenzyl)oxy]benzylidene}amino]benzoate: Features a similar benzylidene and fluoro groups.

Uniqueness

4-((E)-1-{3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-3-METHYL-5(4H)-ISOXAZOLONE is unique due to its combination of chloro, fluoro, and isoxazolone groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H13ClFNO3

Molecular Weight

345.7 g/mol

IUPAC Name

(4E)-4-[[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C18H13ClFNO3/c1-11-15(18(22)24-21-11)8-13-4-7-17(16(19)9-13)23-10-12-2-5-14(20)6-3-12/h2-9H,10H2,1H3/b15-8+

InChI Key

HKBCUIJNEIXTQZ-OVCLIPMQSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Cl

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.